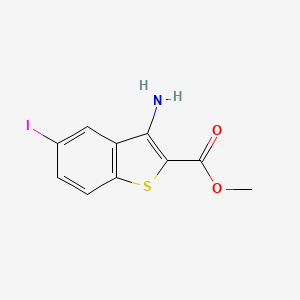

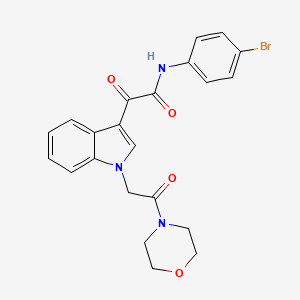

![molecular formula C12H18O2 B2541449 Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate CAS No. 1807920-92-8](/img/structure/B2541449.png)

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate is a compound that is structurally related to various bicyclic heptanes, which have been the subject of several studies due to their interesting chemical properties and potential applications. The compound itself is not directly mentioned in the provided papers, but the research on similar bicyclic structures can offer insights into its characteristics and behavior.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in the literature. For instance, a direct route to hydroxyl functional polyethylene was achieved by copolymerizing ethylene with bicyclo[2.2.1]hept-5-ene-2-methanol using a metallocene/MAO catalyst system . Additionally, an efficient Au(I)-catalyzed synthesis of highly strained and functionalized bicyclo[3.2.0]heptanes has been developed, which could potentially be adapted for the synthesis of Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal and molecular structures of derivatives of bicyclo[2.2.1]hept-2-ene have been resolved by X-ray diffraction methods, providing detailed information on the atomic arrangement and bond lengths . This information is crucial for understanding the molecular geometry and potential reactivity of Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate.

Chemical Reactions Analysis

The chemical reactivity of bicyclic compounds has been studied, with one paper discussing the thermal vinylcyclopropane-to-cyclopentene rearrangement, which is a reaction that involves the transformation of a bicyclic structure under thermal conditions . This type of reaction could be relevant to the behavior of Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. For instance, the copolymers derived from bicyclo[2.2.1]hept-5-ene-2-methanol were characterized by 1H NMR, differential scanning calorimetry, and intrinsic viscosity measurements . These methods could be applied to Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate to determine its properties. Additionally, the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates was studied, revealing interactions that could influence the physical properties of similar compounds .

Aplicaciones Científicas De Investigación

Norbornane Compounds in Pharmaceutical Research

Norbornane compounds, including ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate, have gained significance in pharmaceutical research. Their unique molecular shape and voluminous, bicyclic carbon skeleton make them suitable test molecules for studying structure-activity relationships. Their special structural features contribute to their application in medicinal chemistry and drug research, showcasing the importance of these compounds in the development of new therapeutic agents (Buchbauer & Pauzenberger, 1991).

Aromatization and Catalytic Applications

The study of the aromatization of hydrocarbons like cycloheptane, which shares structural similarities with ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate, over platinum-alumina catalysts provides insights into the mechanisms of catalytic reactions. These findings are crucial for understanding the conversion processes in chemical manufacturing, highlighting the potential of norbornane derivatives in facilitating advancements in catalytic chemistry (Pines & Nogueira, 1981).

Ethylene Production and Its Inhibitors in Plant Biology

In plant biology, the role of ethylene and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is well-documented. While not directly related to ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate, the research on inhibitors of ethylene perception, such as 1-methylcyclopropene (1-MCP), underscores the significance of understanding how small molecules can influence plant growth and stress responses. This knowledge contributes to agricultural sciences, offering strategies to enhance crop resilience and productivity (Van de Poel & Van Der Straeten, 2014).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of organic compounds, including gasoline oxygenates like ethyl tert-butyl ether (ETBE), are of great interest in environmental sciences. Research in this area provides insights into the microbial degradation pathways and the impact of organic pollutants on soil and groundwater. Understanding the biodegradation processes of structurally complex compounds can inform the development of remediation strategies for contaminated environments (Thornton et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

ethyl (E)-3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h5-6,9-11H,2-4,7-8H2,1H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCQVKURBIBHJY-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CC2CCC1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CC2CCC1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)

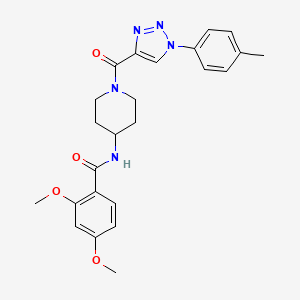

![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)

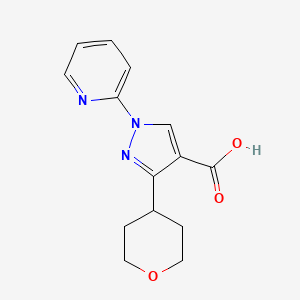

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541378.png)

![2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide](/img/structure/B2541381.png)

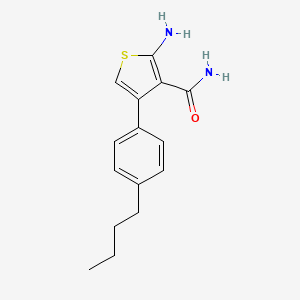

![(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2541383.png)

![Ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2541384.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2541389.png)